GV sPLA₂ Selective Inhibition: XI₍₅₀₎ = 0.003 Mole Fraction in Mixed Micelle Assay
CAY10590 exhibits a measured XI₍₅₀₎ value of 0.003 mole fraction in a mixed micelle assay against GV sPLA₂, corresponding to 95% inhibition of enzymatic activity at 0.091 mole fraction [1]. In the same experimental system, the compound demonstrated no detectable inhibition of GIVA cPLA₂ or GVIA iPLA₂ at comparable or higher concentrations, confirming its selectivity for the secretory isoform over intracellular phospholipases [1].
| Evidence Dimension | Inhibitory potency (mole fraction XI₍₅₀₎) |
|---|---|
| Target Compound Data | XI₍₅₀₎ = 0.003 (95% inhibition at 0.091 mole fraction) |
| Comparator Or Baseline | GIVA cPLA₂: no inhibition detected; GVIA iPLA₂: no inhibition detected |
| Quantified Difference | Selectivity ratio: >100-fold selectivity for GV sPLA₂ over cPLA₂ and iPLA₂ (complete sparing of intracellular PLA₂ isoforms) |
| Conditions | Mixed micelle substrate assay; recombinant human GV sPLA₂, GIVA cPLA₂, and GVIA iPLA₂ enzymes |
Why This Matters
This quantitative selectivity profile ensures that experiments using CAY10590 attribute observed biological effects specifically to GV sPLA₂ inhibition rather than off-target cPLA₂ or iPLA₂ modulation, a critical control for mechanistic validation.
- [1] Antonopoulou G, Barbayianni E, Magrioti V, Cotton N, Stephens D, Constantinou-Kokotou V, Dennis EA, Kokotos G. Structure-activity relationships of natural and non-natural amino acid-based amide and 2-oxoamide inhibitors of human phospholipase A2 enzymes. Bioorg Med Chem. 2008;16(24):10257-10269. View Source
